6-Cyclobutyl-4,5-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidinones, which are characterized by a pyrimidine ring with two hydrogen atoms replaced by carbon or other substituents. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its biological activity and structural versatility.
Dihydropyrimidinones, including 6-cyclobutyl-4,5-dihydropyrimidin-4-one, can be synthesized through various methods, primarily involving the Biginelli reaction, which is a well-established multi-component reaction involving aldehydes, urea or thiourea, and β-keto esters. This reaction has been extensively studied and modified to enhance yields and reduce reaction times.
6-Cyclobutyl-4,5-dihydropyrimidin-4-one is classified as a heterocyclic organic compound. Its structure includes a pyrimidine ring fused with a cyclobutyl group, making it part of the broader category of nitrogen-containing heterocycles that are of significant interest in pharmaceutical chemistry.
The synthesis of 6-cyclobutyl-4,5-dihydropyrimidin-4-one can be achieved via several methods:
The typical procedure involves mixing the reactants in specific molar ratios (usually 1:1:1 for aldehyde, urea, and β-keto ester) and heating them under controlled conditions. The reaction is monitored using techniques like thin-layer chromatography to confirm product formation.
The molecular structure of 6-cyclobutyl-4,5-dihydropyrimidin-4-one features:
This unique arrangement contributes to its chemical properties and biological activity.
6-Cyclobutyl-4,5-dihydropyrimidin-4-one can undergo various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions (temperature, solvent choice) to optimize yields and selectivity. Analytical techniques such as NMR spectroscopy and mass spectrometry are used to characterize products.
The mechanism of action for compounds like 6-cyclobutyl-4,5-dihydropyrimidin-4-one often involves interaction with biological targets such as enzymes or receptors. The dihydropyrimidinone scaffold is known for its ability to mimic nucleotide structures, potentially influencing cellular processes.
Studies have shown that derivatives of dihydropyrimidinones exhibit various biological activities including antimicrobial and anticancer properties. The specific mechanism often involves inhibition of key enzymes or modulation of signaling pathways within cells.
6-Cyclobutyl-4,5-dihydropyrimidin-4-one has several applications in scientific research:
This compound exemplifies the importance of heterocyclic compounds in medicinal chemistry and highlights ongoing research into their synthesis and application in drug discovery efforts.
6-Cyclobutyl-4,5-dihydropyrimidin-4-one represents a structurally distinct subclass within the dihydropyrimidinone (DHPM) family, a group of nitrogen-containing heterocycles with significant pharmacological relevance. According to IUPAC conventions, the systematic name for this compound is 2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4(3H)-one, reflecting the cyclobutylmethyl substituent at the 2-position and the ketone functionality at the 4-position of the partially saturated pyrimidine ring [4]. Its canonical SMILES notation (C1CC(C1)CC2=NC=CC(=O)N2) provides a machine-readable representation of its atomic connectivity, confirming the cyclobutane ring linked via a methylene bridge to the pyrimidinone core [4].
Structurally, DHPMs like this compound are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with the 4-position occupied by a carbonyl group. The 4,5-dihydro designation indicates partial saturation between C4 and C5, distinguishing it from fully aromatic pyrimidines. This semi-saturated state introduces a non-planar conformation that influences intermolecular interactions and binding affinities. The cyclobutylmethyl group at C2 introduces significant steric and electronic effects due to cyclobutane’s high ring strain (∼110 kJ/mol), which affects the molecule’s three-dimensional conformation and its interactions with biological targets [2] [4].
Table 1: Structural Comparison of Dihydropyrimidinone Derivatives
Compound Name | Core Structure | Substituent | Key Feature |
---|---|---|---|
6-Cyclobutyl-4,5-dihydropyrimidin-4-one | 3,4-Dihydropyrimidin-4-one | 2-(Cyclobutylmethyl) | High ring strain; conformational rigidity |
Monastrol | 3,4-Dihydropyrimidin-2(1H)-one | 2-Thienyl; 4-methyl-6-ethyl | Kinesin Eg5 inhibitor |
5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3,4-Dihydropyrimidin-2(1H)-one | 5-Acetyl; 6-methyl | Strong anticancer activity |
3-Ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3,4-Dihydropyrimidin-2(1H)-one | 3-Ethyl; 6-methyl | Antihypertensive properties |
The exploration of dihydropyrimidinones in medicinal chemistry traces its origins to Pietro Biginelli’s 1893 discovery of the multicomponent reaction bearing his name, which condenses aldehydes, urea, and β-keto esters into DHPM scaffolds [4] [10]. For decades, these compounds remained chemical curiosities until the late 20th century, when their biological potential was unlocked. The anticancer properties of natural DHPM-based antibiotics like fervenulin (isolated from Actinomyces strains) and reumycin (used against brain tumors) stimulated focused synthetic campaigns [10].
The discovery of Monastrol in 1999 marked a watershed moment. This DHPM derivative selectively inhibits kinesin Eg5, a motor protein essential for mitotic spindle formation, establishing DHPMs as viable antitumor agents. Subsequent structural optimizations led to diverse analogs targeting:
Notably, the incorporation of alkyl and aryl substituents at the C4/C6 positions proved crucial for bioactivity. For instance, tirapazamine (a triazine-based DHPM analog) targets hypoxic tumor cells by inducing DNA damage, while pyrazolopyrimidines (isomeric purine mimics) emerged as antimetabolites in purine biochemical pathways [10]. The cyclobutyl-containing variant discussed here represents a modern evolution, where sterically constrained alicyclic groups enhance target selectivity and metabolic stability compared to early linear-chain derivatives.
Table 2: Therapeutic Applications of Dihydropyrimidinone Derivatives
Era | Key Compounds | Therapeutic Area | Mechanistic Insight |
---|---|---|---|
1960s–1980s | Fervenulin, Reumycin | Antibiotics; Antitumor | DNA intercalation; RNA synthesis inhibition |
1999 | Monastrol | Anticancer (mitotic kinesin inhibitor) | Allosteric inhibition of Eg5 kinesin |
2004 | Dihydropyrimidine calcitonin mimetics | Bone disorders | Calcitonin receptor agonism (EC₅₀ = 6 μM) [5] |
2010s–Present | Sirt6 inhibitors (e.g., 2-Pr) | Aging-related diseases; Cancer | Occupies acyl channel + C-site (IC₅₀ = 8.9 μM) [6] |
2020s | 6-Cyclobutyl-DHPMs | Kinase inhibition; Anticancer | Enhanced selectivity via cyclobutyl strain |
The cyclobutyl group is increasingly valorized in medicinal chemistry for its unique biophysical properties, which include elevated ring strain, moderate lipophilicity (π-surface area: 33 Ų), and distinctive bond angle compression (C–C–C ≈ 88°). When appended to the dihydropyrimidinone core via a methylene linker (–CH₂–), it creates a conformationally restrained hydrophobic domain that enhances target engagement through van der Waals contacts and steric occlusion [2] [4] [6].
Key advantages of the cyclobutylmethyl substituent in 6-cyclobutyl-4,5-dihydropyrimidin-4-one include:
Co-crystallographic studies of related compounds reveal that the cyclobutyl group often occupies deep, sterically demanding enzyme cavities. For example, in Sirtuin 6 (Sirt6), inhibitors bearing alicyclic groups span the acyl channel, extending into the acetyl-lysine binding site [6]. The cyclobutyl’s rigidity prevents conformational relaxation, leading to tighter binding. This principle is exemplified by the >15-fold potency boost observed when replacing ethyl with cyclobutyl in pyrimidine-based kinase inhibitors (IC₅₀: 4600 nM → 1270 nM) [2].
Table 3: Impact of Alicyclic Substituents on Biological Activity
Substituent | Representative Compound | Target | Potency (IC₅₀/EC₅₀) | Key Effect |
---|---|---|---|---|
Cyclobutyl | 11b | Kinase X | 1270 nM | Optimal hydrophobic contact area |
Cyclopropyl | 11a | Kinase X | 4600 nM | Insufficient van der Waals overlap |
Cyclopentyl | 10f | Kinase X | >10,000 nM | Excessive flexibility |
Phenyl | 7f | Kinase X | 2850 nM | π-Stacking but higher metabolic clearance |
2-CyBu | Sirt6 inhibitor | Sirtuin 6 | 64% inh. (10 μM) | Superior to benzyl/phenethyl [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1